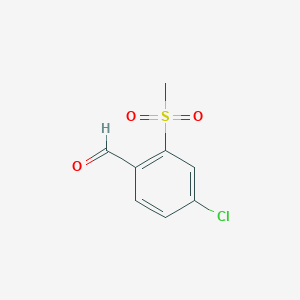

4-Chloro-2-(methylsulfonyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCOENXVGOGBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375526 | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-76-3 | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Chloro-2-(methylsulfonyl)benzaldehyde. While specific experimental data for this compound remains limited in publicly available literature, this document compiles available information and provides context based on related chemical structures. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its characteristics and potential applications.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a benzaldehyde core substituted with a chloro group at the 4-position and a methylsulfonyl group at the 2-position.

Molecular Formula: C₈H₇ClO₃S[1]

Molecular Weight: 218.66 g/mol [1]

Chemical Structure:

References

In-Depth Technical Guide: 4-Chloro-2-(methylsulfonyl)benzaldehyde (CAS Number 849035-76-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of 4-Chloro-2-(methylsulfonyl)benzaldehyde. The information is compiled from available literature and chemical databases, offering a valuable resource for those utilizing this compound in research and development.

Core Properties and Data

This compound is a substituted aromatic aldehyde containing both a chloro and a methylsulfonyl functional group. These features make it a versatile building block in organic synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 849035-76-3 | [1] |

| Molecular Formula | C₈H₇ClO₃S | [1] |

| Molecular Weight | 218.66 g/mol | [1] |

| Appearance | Off-white/faint lemon crystalline powder | [2] |

| Melting Point | 112-114 °C (decomposes) | [2] |

| Boiling Point | Not available (decomposes) | - |

| Solubility | Expected to be soluble in organic solvents like ethyl acetate, chloroform, and hexane; slightly soluble in water. (Inferred from the properties of 4-chlorobenzaldehyde) | - |

| SMILES | CS(=O)(=O)c1cc(Cl)ccc1C=O | [3] |

| InChI | InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Generalized Experimental Protocol (Illustrative):

Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde

-

To a solution of 4-chloro-2-fluorobenzaldehyde in a suitable aprotic solvent (e.g., DMF or DMSO), add sodium thiomethoxide (NaSMe) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-2-(methylthio)benzaldehyde, which can be purified by column chromatography.

Step 2: Oxidation to this compound

-

Dissolve the 4-chloro-2-(methylthio)benzaldehyde intermediate in a chlorinated solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Detailed, experimentally verified spectroscopic data for this compound is not publicly available. However, based on its structure and data for analogous compounds, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | Aldehyde proton (CHO): singlet, ~10.0-10.5 ppm. Aromatic protons: multiplets or doublets in the range of ~7.5-8.5 ppm. Methyl protons (SO₂CH₃): singlet, ~3.2-3.5 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppm. Aromatic carbons: ~125-145 ppm. Methyl carbon (SO₂CH₃): ~40-45 ppm. |

| FT-IR (cm⁻¹) | C=O stretch (aldehyde): ~1700-1720 cm⁻¹. S=O stretch (sulfonyl): ~1300-1350 cm⁻¹ and ~1150-1175 cm⁻¹. C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹. |

| Mass Spec. (EI) | Molecular ion [M]⁺ peak at m/z 218 (and a smaller peak at 220 due to the ³⁷Cl isotope). Fragmentation may show loss of CHO (m/z 189/191) and SO₂CH₃ (m/z 139). |

Applications in Research and Drug Development

While specific biological activities or signaling pathway involvement for this compound are not extensively documented, its structural motifs suggest significant potential in medicinal chemistry and organic synthesis.

-

As a Synthetic Intermediate: The aldehyde group is a versatile functional handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, allowing for the construction of more complex molecular architectures.[5]

-

In Medicinal Chemistry: The methylsulfonyl group is a common pharmacophore in drug design, often used to improve solubility and metabolic stability.[6] The chloro-substituent can also influence the pharmacokinetic properties of a molecule and provide a site for further functionalization.[7] This compound serves as a potential starting material for the synthesis of novel therapeutic agents, particularly in areas like anticancer and antimicrobial research.[5][7]

Hypothetical Drug Discovery Workflow:

Caption: Hypothetical workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Information compiled from various supplier safety data sheets.[8]

References

- 1. scbt.com [scbt.com]

- 2. This compound | 849035-76-3 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C8H7ClO3S) [pubchemlite.lcsb.uni.lu]

- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 5. dovepress.com [dovepress.com]

- 6. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzaldehyde for Researchers and Drug Development Professionals

An authoritative resource on the physical, chemical, and potential biological properties of 4-Chloro-2-(methylsulfonyl)benzaldehyde, designed for scientists and researchers in the field of drug discovery and development.

This technical guide provides a comprehensive overview of this compound, a compound of interest in medicinal chemistry. The document details its physical and chemical characteristics, outlines a probable synthetic route with experimental protocols, and explores its potential biological relevance based on the activities of structurally similar molecules.

Core Physical and Chemical Properties

This compound is a substituted aromatic aldehyde containing both a chloro and a methylsulfonyl group. These functional groups significantly influence its chemical reactivity and potential biological activity.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 849035-76-3 | [1][2] |

| Molecular Formula | C₈H₇ClO₃S | [1][2] |

| Molecular Weight | 218.66 g/mol | [1] |

| Appearance | Off-white/faint lemon crystalline powder | [3] |

| Melting Point | 112-114 °C | ChemicalBook |

Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| InChI | InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | [4] |

| InChIKey | LYCOENXVGOGBIL-UHFFFAOYSA-N | [4] |

| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis likely proceeds via a nucleophilic aromatic substitution reaction to introduce the methylthio- group, followed by an oxidation step to form the methylsulfonyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde (Nucleophilic Aromatic Substitution)

This procedure is adapted from the synthesis of a similar compound and should be optimized for the specific substrate.[5]

-

Reaction Setup: To a stirred solution of 2,4-dichlorobenzaldehyde in a suitable solvent (e.g., toluene or DMF), add sodium methyl mercaptide (CH₃SNa) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The molar ratio of the reactants should be carefully controlled.

-

Reaction Conditions: Heat the reaction mixture to a temperature range of 50-60 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture and perform a liquid-liquid extraction. The organic layer containing the product is then washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-Chloro-2-(methylthio)benzaldehyde.

Step 2: Synthesis of this compound (Oxidation)

This protocol is a general method for the oxidation of sulfides to sulfones.[5]

-

Reaction Setup: In a reaction vessel, prepare a mixture of an oxidizing agent, such as hydrogen peroxide, and a catalyst, for example, sodium tungstate, in a suitable solvent like acetic acid.

-

Addition of Substrate: Slowly add the crude 4-Chloro-2-(methylthio)benzaldehyde from the previous step to the oxidizing mixture while maintaining the temperature.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature until the oxidation is complete, as monitored by TLC.

-

Isolation and Purification: Upon completion, the product can be isolated by precipitation or extraction. The crude product is then purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[6][7][8][9] A patent for a similar compound, 2-chloro-4-(methylsulfonyl)benzoic acid, suggests the use of anhydrous methanol for recrystallization.[10]

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Anhydrous methanol is a potential candidate.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on data from similar substituted benzaldehydes.[11][12]

-

¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) in the region of 9.5-10.5 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (7.0-8.5 ppm). A singlet corresponding to the methyl protons of the sulfonyl group (SO₂CH₃) is anticipated around 3.0-3.5 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde group will be observed in the downfield region (185-195 ppm). The aromatic carbons will resonate in the 120-150 ppm range, and the methyl carbon of the sulfonyl group will appear around 40-50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group, typically found around 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).

-

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehydic C-H stretch often shows two weak bands around 2720 and 2820 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.66 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (CHO) or carbon monoxide (CO).[13][14] The presence of the sulfonyl group may lead to additional characteristic fragmentation patterns.

Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. The aromatic ring, activated by the electron-withdrawing sulfonyl and chloro groups, is susceptible to nucleophilic aromatic substitution.

The presence of the sulfonyl group is of particular interest in drug design, as this moiety is found in a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[15][16][17] Substituted benzaldehydes have also been investigated for their potential as anticancer agents.

Hypothetical Signaling Pathway Involvement

Given the known biological activities of sulfonyl-containing compounds and substituted benzaldehydes, it is plausible that this compound could interact with various biological targets, such as enzymes or receptors, to modulate cellular signaling pathways implicated in diseases like cancer. For instance, it could potentially act as an inhibitor of a key enzyme in a cancer-related pathway.

Caption: Hypothetical mechanism of action for this compound as a kinase inhibitor.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further experimental validation is necessary to confirm the proposed synthesis, fully characterize the compound, and elucidate its specific biological activities and mechanisms of action.

References

- 1. scbt.com [scbt.com]

- 2. 849035-76-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 849035-76-3 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C8H7ClO3S) [pubchemlite.lcsb.uni.lu]

- 5. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. scienceopen.com [scienceopen.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Density Distribution in 4-Chloro-2-(methylsulfonyl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The electronic structure of a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. For drug development professionals and researchers, a precise understanding of the electron density distribution in a molecule like 4-Chloro-2-(methylsulfonyl)benzaldehyde is crucial for predicting its interactions with biological targets, understanding its metabolic stability, and designing more potent and selective analogues. This technical guide outlines a comprehensive approach, integrating experimental and computational methodologies, to determine and analyze the electron density distribution of this compound. While specific experimental data for this molecule is not publicly available, this document provides a detailed roadmap for its characterization, based on established techniques and data from closely related compounds.

Molecular Synopsis: this compound

This compound is a substituted aromatic aldehyde. Its chemical structure, characterized by an electron-withdrawing chloro group and a strongly electron-withdrawing methylsulfonyl group on the benzaldehyde scaffold, suggests a complex and intriguing electron density distribution. These substituents are expected to significantly modulate the electrostatic potential of the aromatic ring and the reactivity of the aldehyde functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃S | --INVALID-LINK-- |

| Molecular Weight | 218.66 g/mol | --INVALID-LINK--[1] |

| CAS Number | 849035-76-3 | --INVALID-LINK--[1] |

Theoretical Framework for Electron Density Analysis

The determination of a molecule's electron density distribution can be approached through a synergistic combination of experimental X-ray diffraction and theoretical quantum chemical calculations.

Experimental Approach: High-Resolution Single-Crystal X-ray Diffraction

High-resolution X-ray diffraction is a powerful experimental technique that allows for the direct mapping of the electron density distribution in a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal, a three-dimensional electron density map can be constructed.

To extract detailed information about the aspherical features of the electron density from the diffraction data, the Hansen-Coppens multipole model is employed. This model describes the atomic electron density as a sum of a spherical core, a spherical valence shell, and a series of aspherical multipole functions that account for the distortion of the electron density due to chemical bonding and lone pairs.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide a theoretical model of the electron density distribution, which can be used to complement and validate the experimental results. Furthermore, DFT can be used to calculate a range of properties derived from the electron density, such as the electrostatic potential, atomic charges, and bond orders.

Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds. QTAIM analysis of the electron density allows for the quantification of atomic charges, bond critical point properties (which describe the nature of the chemical bond), and the visualization of the molecular graph.

Experimental and Computational Protocols

Synthesis of this compound

A plausible synthetic route, adapted from a patent for the synthesis of a related compound, involves a two-step process starting from 2,4-dichlorobenzaldehyde.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 2,4-dichlorobenzaldehyde is reacted with sodium methanethiolate to selectively replace the chlorine atom at the 2-position with a methylthio group.

-

Reagents: 2,4-dichlorobenzaldehyde, sodium methanethiolate, polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve 2,4-dichlorobenzaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add sodium methanethiolate portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 4-chloro-2-(methylthio)benzaldehyde.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidation

-

Reaction: The intermediate 4-chloro-2-(methylthio)benzaldehyde is oxidized to the corresponding sulfone, this compound.

-

Reagents: 4-chloro-2-(methylthio)benzaldehyde, an oxidizing agent (e.g., hydrogen peroxide in acetic acid, or m-CPBA), and a suitable solvent (e.g., dichloromethane or acetic acid).

-

Procedure:

-

Dissolve the purified 4-chloro-2-(methylthio)benzaldehyde in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath and add the oxidizing agent dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Single-Crystal X-ray Diffraction Protocol

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal.

-

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Apply corrections for Lorentz and polarization effects, and for absorption.

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.

-

Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using a least-squares minimization procedure.

-

Perform a multipole refinement using the Hansen-Coppens formalism to model the aspherical electron density.

-

Density Functional Theory (DFT) Calculation Protocol

-

Model Building: Build the molecular model of this compound using the coordinates from the refined crystal structure.

-

Computational Method:

-

Employ a suitable DFT functional (e.g., B3LYP, PBE0) and a basis set of at least triple-zeta quality with polarization functions (e.g., 6-311+G(d,p)).

-

Perform a geometry optimization to find the minimum energy conformation of the isolated molecule.

-

Calculate the electronic wavefunction and the corresponding electron density.

-

-

Property Calculations: From the calculated electron density, compute the following properties:

-

Molecular electrostatic potential (ESP) mapped onto an isosurface of the electron density.

-

Topological analysis of the electron density using QTAIM to determine bond critical points and atomic charges (Bader charges).

-

Data Presentation and Analysis

The following tables present the types of quantitative data that would be obtained from the proposed experimental and computational studies.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

| Goodness-of-fit | Value |

Table 3: Predicted Topological Properties of Covalent Bonds from QTAIM Analysis

| Bond | Electron Density at BCP (ρ(r)) (e/ų) | Laplacian of Electron Density (∇²ρ(r)) (e/Å⁵) | Ellipticity (ε) |

| C-Cl | Value | Value | Value |

| C-S | Value | Value | Value |

| S=O₁ | Value | Value | Value |

| S=O₂ | Value | Value | Value |

| C=O (aldehyde) | Value | Value | Value |

| C-C (aromatic) | Value | Value | Value |

Table 4: Predicted Bader Atomic Charges (e)

| Atom | Charge (e) |

| Cl | Value |

| S | Value |

| O (sulfonyl) | Value |

| O (aldehyde) | Value |

| C (aromatic, C-Cl) | Value |

| C (aromatic, C-S) | Value |

| C (aldehyde) | Value |

Visualization of Electron Density Distribution

Visual representations are indispensable for interpreting the complex data derived from electron density studies.

Molecular Electrostatic Potential (ESP) Map

The ESP map illustrates the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the ESP map is expected to show a significant negative potential around the oxygen atoms of the sulfonyl and aldehyde groups, and a complex potential distribution on the aromatic ring due to the competing effects of the chloro and methylsulfonyl substituents.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, integrated approach for the detailed investigation of the electron density distribution in this compound. By combining high-resolution single-crystal X-ray diffraction with state-of-the-art computational chemistry methods, a deep understanding of the electronic structure of this molecule can be achieved. The resulting data on atomic charges, bond properties, and electrostatic potential will be invaluable for researchers in drug discovery and materials science, enabling the rational design of novel compounds with tailored properties. Future work should focus on the execution of these proposed experimental and computational studies to provide the scientific community with a benchmark dataset for this important class of substituted benzaldehydes.

References

Reactivity profile of 4-Chloro-2-(methylsulfonyl)benzaldehyde functional groups.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the functional groups present in 4-Chloro-2-(methylsulfonyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. The document details the electronic interplay of the aldehyde, chloro, and methylsulfonyl moieties, supported by experimental data and protocols.

Core Reactivity Profile

This compound (CAS: 849035-76-3) is an aromatic aldehyde characterized by three functional groups whose reactivities are intricately linked by their electronic effects on the benzene ring.[1]

-

Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms.[2] Its presence significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[2][3]

-

Chloro Group (-Cl): As a halogen, the chloro group is also electron-withdrawing (inductive effect) but is a weak deactivator in electrophilic aromatic substitution. In this specific molecule, its reactivity is profoundly enhanced by the presence of the strongly activating methylsulfonyl group, making it an excellent leaving group in SₙAr reactions.[3]

-

Aldehyde Group (-CHO): The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. The electron-withdrawing nature of the adjacent methylsulfonyl group and the chloro group further increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic addition and condensation reactions.[2]

The synergistic electron-withdrawing effects of the chloro and methylsulfonyl groups make the aromatic ring electron-poor, which dictates the primary reaction pathways for this molecule: nucleophilic attack on the aldehyde and nucleophilic substitution at the chloro-substituted carbon.

Key Reactions and Applications

The unique reactivity profile of this compound makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

Nucleophilic Aromatic Substitution (SₙAr)

The most prominent reaction for this molecule is the SₙAr at the C4 position, where the chloro group is displaced by a nucleophile. This reaction is central to its use in synthesizing complex heterocyclic structures. A prime example is its role in the synthesis of GSK2636771, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ).

Quantitative Data for SₙAr Reaction

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield | Reference |

| This compound | 2-Amino-5-fluoropyrimidine | Dioxane | Cesium Carbonate | 110 °C | 18 h | 86% | Patent WO2011131828A1 |

Experimental Protocol: Synthesis of 4-((5-fluoropyrimidin-2-yl)amino)-2-(methylsulfonyl)benzaldehyde

This protocol is adapted from patent WO2011131828A1, detailing a key step in the synthesis of the PI3Kβ inhibitor GSK2636771.

-

Reagent Preparation: A mixture of this compound (1.0 eq), 2-amino-5-fluoropyrimidine (1.05 eq), and cesium carbonate (2.0 eq) is prepared.

-

Solvent Addition: Anhydrous 1,4-dioxane is added to the mixture.

-

Reaction Execution: The suspension is heated to 110 °C and stirred vigorously under a nitrogen atmosphere for 18 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel to yield the final product.

Aldehyde Group Reactions: Reductive Amination

The aldehyde functional group serves as a versatile handle for further molecular elaboration, most commonly through reductive amination.[4] This two-step, one-pot process involves the formation of an imine intermediate by condensation with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[5]

General Protocol for Reductive Amination

-

Imine Formation: The aldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acetic acid is often added to facilitate imine formation. The mixture is stirred at room temperature.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the mixture.[6] These reagents selectively reduce the iminium ion intermediate in the presence of the unreacted aldehyde.

-

Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The product is extracted with an organic solvent, dried, and purified, typically by chromatography.

Application in Drug Development: PI3K Signaling Pathway

The product derived from the SₙAr reaction of this compound is a precursor to inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.[2][7] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Inhibitors like GSK2636771 selectively target isoforms of PI3K, thereby blocking downstream signaling and inhibiting cancer cell growth.

References

- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4-Chloro-2-(methylsulfonyl)benzaldehyde synonyms and IUPAC name.

An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzaldehyde

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and its role as a key intermediate in the development of bioactive molecules.

Chemical Identity and Synonyms

IUPAC Name: this compound

Synonyms:

-

4-Chloro-2-methylsulfonylbenzaldehyde

CAS Number: 849035-76-3

Molecular Structure:

-

SMILES: CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O

-

InChI: InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific intermediate is not widely published, the following table summarizes its known and predicted properties. This information is crucial for its use in synthetic chemistry and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃S | --INVALID-LINK--, PubChemLite |

| Molecular Weight | 218.66 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 217.98044 Da | PubChemLite |

| Appearance | Off-white/faint lemon crystalline powder | --INVALID-LINK-- |

| Predicted XlogP | 1.2 | PubChemLite |

| Predicted Collision Cross Section Data | See PubChemLite for detailed values. | PubChemLite |

Spectroscopic Characterization (Expected):

-

¹H NMR: Expected signals would include a singlet for the methylsulfonyl group, aromatic protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, and a singlet for the aldehyde proton.

-

¹³C NMR: Signals for the methyl carbon, aromatic carbons (some showing coupling to the sulfonyl group), and a downfield signal for the carbonyl carbon of the aldehyde are anticipated.

-

Infrared (IR) Spectroscopy: Key absorptions are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), S=O stretches of the sulfonyl group (in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions), and C-H stretches of the aromatic ring and methyl group.

-

Mass Spectrometry (MS): The molecular ion peak would be expected, along with characteristic fragmentation patterns for benzaldehydes, such as the loss of the formyl radical (-CHO) or carbon monoxide (CO).

Synthesis and Experimental Protocols

This compound is typically synthesized via a two-step process starting from a suitable chlorobenzaldehyde precursor. The following protocol is a representative method adapted from the synthesis of a structurally related compound, p-methylsulfonyl benzaldehyde.

Plausible Synthetic Pathway:

Experimental Protocol: Two-Step Synthesis from 4-Chloro-2-fluorobenzaldehyde

This protocol is based on a common synthetic strategy for analogous compounds.

Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde

-

Reaction Setup: To a solution of 4-chloro-2-fluorobenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as DMF or DMSO, add sodium thiomethoxide (NaSMe, ~1.1-1.5 equivalents).

-

Reaction Conditions: Heat the mixture at a temperature range of 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-chloro-2-(methylthio)benzaldehyde, can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the 4-chloro-2-(methylthio)benzaldehyde from Step 1 in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂, ~2.2-3 equivalents), portion-wise to the solution. A catalytic amount of an acid like sulfuric acid may be used. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC.

-

Work-up: Upon completion, the product may precipitate from the reaction mixture upon cooling or by the addition of water.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product of high purity.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not known for direct biological activity, its structural motifs—a reactive aldehyde, a sulfone group, and a chlorinated aromatic ring—make it a valuable building block in medicinal chemistry. The aldehyde group serves as a handle for introducing further molecular complexity, often through reactions like reductive amination or condensation to form imines or hydrazones.

The sulfonyl group is a key pharmacophore in many drugs, known for its ability to act as a hydrogen bond acceptor and for its metabolic stability. The chloro-substituent can enhance binding affinity to biological targets through halogen bonding and can modulate the electronic properties of the molecule.

Use as a Precursor for Bioactive Compounds:

A notable application of this chemical scaffold is in the synthesis of novel antimicrobial agents. For instance, derivatives of 2-chloro-4-(methylsulfonyl)benzoyl chloride (which can be synthesized from the corresponding benzaldehyde) have been used to create acylthiourea and 1,3-thiazolidin-4-one derivatives that exhibit promising antimicrobial activities.

This demonstrates the utility of this compound as a starting material for generating libraries of compounds for biological screening, a common practice in drug discovery. The diverse biological activities of sulfonamides, in general, suggest that derivatives of this benzaldehyde could be explored for various therapeutic targets, including as enzyme inhibitors (e.g., carbonic anhydrases, kinases) or as modulators of protein-protein interactions.

Safety Information

Based on data for similar compounds, this compound should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors. Its role as a versatile chemical intermediate highlights its importance in the ongoing search for new and effective therapeutic agents.

4-Chloro-2-(methylsulfonyl)benzaldehyde: A Technical Guide to Safe Handling and Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Chloro-2-(methylsulfonyl)benzaldehyde. The information is intended to support laboratory professionals in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a crystalline powder, typically off-white to a faint lemon color.[1] It is important to be aware of its key physical and chemical properties for safe storage and handling.

| Property | Value | Reference |

| CAS Number | 849035-76-3 | [2] |

| Molecular Formula | C₈H₇ClO₃S | [2] |

| Molecular Weight | 218.66 g/mol | [2] |

| Appearance | Off-white/faint lemon crystalline powder | [1] |

| Melting Point | 112-114 °C (decomposes) |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is essential to minimize risk.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Signal Word: Warning

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator is recommended.

A safety shower and eyewash station should be readily accessible in the work area.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. Do not let the product enter drains.

Experimental Protocols

While specific experimental protocols for the use of this compound are not widely published, the following represents a general procedure for a reaction where a structurally similar compound, 4-chlorobenzaldehyde, is used to synthesize a methylsulfonyl benzaldehyde derivative. This can serve as a representative workflow.

Representative Synthesis of a Methylsulfonyl Benzaldehyde Derivative

This two-step process involves the initial formation of a methylthio derivative followed by oxidation to the methylsulfonyl compound.

Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde

-

To a reaction vessel equipped with a stirrer, add 4-chlorobenzaldehyde.

-

Add an aqueous solution of sodium methyl mercaptide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the reaction mixture to 45-50 °C with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-chlorobenzaldehyde is consumed.[3]

-

Upon completion, allow the mixture to cool and separate the layers to isolate the crude 4-Chloro-2-(methylthio)benzaldehyde.

Step 2: Oxidation to this compound

-

In a separate reaction vessel, prepare a solution of an oxidizing agent, such as hydrogen peroxide, in a suitable solvent.

-

Slowly add the crude 4-Chloro-2-(methylthio)benzaldehyde from Step 1 to the oxidizing solution while maintaining a controlled temperature.

-

Monitor the reaction by TLC until the starting material is fully converted.

-

Upon completion, the reaction mixture is worked up to isolate the final product, this compound. This may involve neutralization, crystallization, and filtration.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively characterized in the literature. However, based on the activities of structurally related compounds, some potential areas of biological relevance can be inferred.

Derivatives of benzaldehyde have been shown to inhibit enzymes such as tyrosinase and aldehyde dehydrogenase.[4][5] Sulfonamide-containing compounds are also known to have a broad range of biological activities, including antimicrobial and anticancer effects.[6]

The following diagram illustrates a hypothetical mechanism of enzyme inhibition, a common mode of action for benzaldehyde derivatives.

Caption: Hypothetical competitive inhibition of an enzyme by this compound.

Laboratory Workflow and Safety Procedures

The following diagrams illustrate recommended workflows for the safe handling and use of this compound in a laboratory setting.

General Handling Workflow

Caption: General workflow for handling this compound.

Emergency Spill Response

Caption: Emergency response workflow for a spill of this compound.

References

- 1. This compound | 849035-76-3 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 4. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Biological Significance of the Methylsulfonyl Group in Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylsulfonyl group (-SO2CH3), a key pharmacophore in modern medicinal chemistry, imparts a unique combination of physicochemical properties when incorporated into drug candidates. When appended to the benzaldehyde scaffold, it creates a versatile building block, 4-(methylsulfonyl)benzaldehyde, which serves as a precursor for a range of biologically active molecules. This technical guide explores the profound biological significance of the methylsulfonyl group within the context of benzaldehyde-derived compounds. We delve into its role in modulating target affinity, improving pharmacokinetic profiles, and influencing the mechanism of action. Through detailed case studies, quantitative data, experimental protocols, and pathway visualizations, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Role of the Methylsulfonyl Moiety

The sulfone group, particularly the methylsulfone, is a prominent feature in numerous FDA-approved drugs.[1][2] Its prevalence stems from a unique set of properties that medicinal chemists leverage to overcome challenges in drug design. Unlike the structurally similar sulfonamide, the methylsulfonyl group is a neutral moiety, which can be critical for cell permeability and avoiding certain off-target effects.

Key Physicochemical Properties:

-

Strong Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, enabling potent interactions with biological targets like enzyme active sites.[3]

-

High Polarity and Water Solubility: The polar nature of the sulfonyl group often enhances the aqueous solubility of a molecule, a crucial factor for bioavailability.[1]

-

Metabolic Stability: The sulfur atom in the +6 oxidation state is highly resistant to metabolic oxidation, which can improve a drug's half-life and reduce the formation of reactive metabolites.[1]

-

Electron-Withdrawing Nature: As a powerful electron-withdrawing group, it can significantly influence the electronic properties of the aromatic ring, modulating pKa and target-binding interactions.[1][4]

-

Stereospecific Conformation: The tetrahedral geometry around the sulfur atom provides a rigid, three-dimensional structure that can be exploited for precise, stereospecific interactions with a target protein.

When attached to a benzaldehyde, the methylsulfonyl group creates 4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.[5][6]

Case Study 1: Selective COX-2 Inhibitors (The "Coxib" Class)

Perhaps the most prominent examples of drugs featuring a methylsulfonylphenyl moiety are the selective cyclooxygenase-2 (COX-2) inhibitors. These non-steroidal anti-inflammatory drugs (NSAIDs) were designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8]

Rofecoxib (Vioxx): A Prime Example

Rofecoxib, though withdrawn from the market due to cardiovascular concerns, is a classic example of a drug where the methylsulfonylphenyl group is integral to its mechanism.[9] It features a 4-(methylsulfonyl)phenyl group that plays a critical role in its selectivity for the COX-2 enzyme.[10][11]

The active site of COX-1 is smaller than that of COX-2 due to the substitution of an isoleucine (in COX-1) with a smaller valine (in COX-2). This creates a hydrophilic side pocket in the COX-2 active site.[12] The polar methylsulfonyl group of rofecoxib fits snugly into this side pocket, anchoring the drug and contributing to its high binding affinity and selectivity for COX-2.[12] In contrast, the bulkier isoleucine in COX-1 sterically hinders the entry of the methylsulfonylphenyl group, preventing effective inhibition.

Quantitative Data: COX-2 Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Rofecoxib | >1000 | 0.018 | >55,000 |

| Celecoxib | 7.6 | 0.04 | 190 |

| Ibuprofen | 13 | 344 | 0.04 |

(Data compiled from multiple sources for illustrative purposes)

Signaling Pathway: Prostaglandin Synthesis Inhibition

The diagram below illustrates the mechanism by which selective COX-2 inhibitors block the inflammatory pathway.

Caption: COX-2 pathway inhibition by Rofecoxib.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the IC50 values for COX inhibitors.[7]

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are procured and stored under appropriate conditions.

-

Inhibitor Preparation: A stock solution of the test compound (e.g., a rofecoxib analog derived from 4-(methylsulfonyl)benzaldehyde) is prepared in DMSO. Serial dilutions are then made to achieve a range of final assay concentrations.

-

Incubation: In a microplate, the enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in an assay buffer for 15 minutes at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid (the substrate).

-

Reaction Termination: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and is then terminated by the addition of a stop solution (e.g., 1N HCl).

-

Quantification: The amount of Prostaglandin E2 (PGE2) produced is quantified using a standard enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Case Study 2: Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a family of enzymes that degrade the second messenger cyclic adenosine monophosphate (cAMP), playing a critical role in regulating inflammation.[13][14] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[15] Several PDE4 inhibitors have been developed for inflammatory diseases such as COPD, psoriasis, and atopic dermatitis.[13]

While many PDE4 inhibitors utilize a catechol ether moiety, the methylsulfonylphenyl group has been explored as a bioisostere to improve drug-like properties. The strong electron-withdrawing nature and hydrogen bonding capacity of the methylsulfonyl group can mimic key interactions of the catechol while offering improved metabolic stability.

Quantitative Data: PDE4 Inhibition

| Compound ID | PDE4D IC50 (nM) | TNF-α Release IC50 (μM) |

| PDE4-IN-28 | 29 | 13.32 |

(Source: MedChemExpress Product Data[16])

Experimental Workflow: Synthesis and Evaluation of a Benzaldehyde-Derived Inhibitor

The following diagram outlines a general workflow for the discovery of a novel PDE4 inhibitor starting from 4-(methylsulfonyl)benzaldehyde.

Caption: Drug discovery workflow for PDE4 inhibitors.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzaldehyde

A common laboratory and industrial synthesis involves a two-step process starting from p-chlorobenzaldehyde.[17][18]

-

Step A: Nucleophilic Aromatic Substitution:

-

Reactants: 4-chlorobenzaldehyde, sodium methyl mercaptide (NaSMe) aqueous solution, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Procedure: 4-chlorobenzaldehyde is added to the sodium methyl mercaptide solution containing the catalyst. The mixture is heated (e.g., to 55-60 °C) and stirred. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, the layers are separated to yield crude 4-(methylthio)benzaldehyde.

-

-

Step B: Oxidation:

-

Reactants: 4-(methylthio)benzaldehyde, hydrogen peroxide (H2O2), sulfuric acid, and an oxidation catalyst (e.g., manganous sulfate).

-

Procedure: The 4-(methylthio)benzaldehyde is added dropwise to a mixture of hydrogen peroxide, sulfuric acid, and the catalyst while controlling the temperature.

-

Workup: After the reaction is complete (monitored by TLC), the mixture is worked up through filtration and washing to isolate the final product, 4-(methylsulfonyl)benzaldehyde, typically as a light yellow crystalline powder.[19]

-

Conclusion and Future Perspectives

The methylsulfonyl group, when incorporated into a benzaldehyde framework, provides a powerful tool for medicinal chemists. Its ability to act as a potent hydrogen bond acceptor, enhance metabolic stability, and occupy specific hydrophilic pockets in enzyme active sites has been demonstrated in successful drug classes, most notably the COX-2 inhibitors. Its role as a bioisostere for other polar groups continues to be explored in various therapeutic areas, including the development of inhibitors for challenging targets like PDE4.

Future research will likely focus on leveraging the unique stereoelectronic properties of the methylsulfonyl group to design next-generation inhibitors with even greater selectivity and improved safety profiles. The 4-(methylsulfonyl)benzaldehyde scaffold remains a valuable and versatile starting point for the synthesis of novel therapeutic agents, underscoring its continued significance in drug discovery.

References

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. benthamscience.com [benthamscience.com]

- 3. dovepress.com [dovepress.com]

- 4. Sulfone - Wikipedia [en.wikipedia.org]

- 5. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 15. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 18. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 19. nbinno.com [nbinno.com]

The Role of Chlorine Substitution in the Reactivity of Aromatic Aldehydes: An In-depth Technical Guide

Abstract

Aromatic aldehydes are fundamental building blocks in organic synthesis, with their reactivity being intricately modulated by the nature and position of substituents on the aromatic ring. This technical guide provides a comprehensive analysis of the role of chlorine substitution in altering the chemical behavior of aromatic aldehydes. We will delve into the electronic effects of chlorine, its impact on various reaction types including nucleophilic addition and electrophilic aromatic substitution, and its significance in the landscape of drug development. This document consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as an essential resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Influence of Substituents on Aromatic Aldehydes

Aromatic aldehydes, characterized by a formyl group directly attached to an aromatic ring, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2][3] The reactivity of the aldehyde's carbonyl group and the aromatic ring is not static; it is profoundly influenced by the electronic properties of other substituents on the ring.

Chlorine, a halogen substituent, presents a fascinating case due to its dual electronic nature. It exerts a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).[4] This duality makes the position of the chlorine atom—ortho, meta, or para relative to the aldehyde—a critical determinant of the molecule's overall reactivity. Understanding this interplay is crucial for designing synthetic routes and for the targeted development of new chemical entities.

Electronic Effects of Chlorine Substitution

The reactivity of a substituted benzaldehyde is primarily governed by the electronic distribution within the molecule, which is dictated by the substituent's inductive and resonance effects.[1]

-

Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and, importantly, increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde group.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, primarily at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.

The positioning of the chlorine atom determines the net electronic impact on the aldehyde functional group:

-

Ortho and Para Positions: At these positions, both the -I and +R effects are in operation. The +R effect partially counteracts the -I effect by donating electron density into the ring.

-

Meta Position: At the meta position, the resonance effect is not operative on the aldehyde group.[1] Consequently, the electron-withdrawing inductive effect dominates, leading to a more pronounced increase in the electrophilicity of the carbonyl carbon compared to the para-substituted isomer.[1]

Caption: Electronic effects of chlorine in para and meta positions.

Impact on Chemical Reactivity

The electronic modifications induced by chlorine substitution have profound consequences for the types of reactions aromatic aldehydes undergo.

Nucleophilic Addition Reactions

The quintessential reaction of aldehydes is nucleophilic addition to the carbonyl carbon.[5] The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of this carbon, making chloro-substituted benzaldehydes generally more reactive towards nucleophiles than benzaldehyde itself.[1][6][7][8]

The general mechanism involves a two-step process:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5][9]

-

Protonation: The negatively charged oxygen atom of the intermediate is protonated, typically by a weak acid or the solvent, to yield an alcohol.[9]

Due to the dominant inductive effect at the meta position, 3-chlorobenzaldehyde is theoretically more reactive towards nucleophiles than 4-chlorobenzaldehyde.[1] This enhanced reactivity is crucial in various synthetic transformations, including the formation of Schiff bases, cyanohydrins, and in Wittig and Grignard reactions.[7][10]

Caption: General mechanism of nucleophilic addition to chlorobenzaldehyde.

Oxidation and Reduction Reactions

-

Oxidation: Chlorobenzaldehydes can be readily oxidized to their corresponding chlorobenzoic acids. While the electron-withdrawing chlorine atom can slightly decrease the electron density at the aldehyde group, making it marginally more stable towards oxidation compared to unsubstituted benzaldehyde, the reaction proceeds efficiently with common oxidizing agents.

-

Reduction: The reduction of the aldehyde group to a primary alcohol is a common and useful transformation. Reagents like sodium borohydride (NaBH₄) are effective for converting chlorobenzaldehydes to chlorobenzyl alcohols.[6]

Electrophilic Aromatic Substitution

When a chlorobenzaldehyde molecule undergoes electrophilic aromatic substitution, the outcome is determined by the directing effects of both the aldehyde and the chlorine substituents.

-

Aldehyde Group (-CHO): Strongly deactivating and meta-directing.

-

Chlorine Atom (-Cl): Deactivating but ortho, para-directing.[4]

The ring is significantly deactivated overall. The incoming electrophile will be directed to the position influenced by both groups. For example, in the chlorination of 4-chlorobenzaldehyde, the incoming electrophile would be directed to the position that is ortho to the chlorine and meta to the aldehyde group.

Quantitative Analysis: The Hammett Equation

The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[11][12]

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.

-

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[11]

Reactions involving nucleophilic attack on the carbonyl group of benzaldehydes typically have a positive ρ value. This confirms that electron-withdrawing substituents like chlorine, which have positive σ values, increase the reaction rate.[13]

| Substituent | Position | Hammett Constant (σ) | Effect on Nucleophilic Addition Rate |

| Chlorine | meta | +0.37 | Accelerates |

| Chlorine | para | +0.23 | Accelerates |

Data sourced from standard physical organic chemistry texts.

The larger positive σ value for the meta-chloro substituent quantitatively supports the qualitative prediction that it has a stronger electron-withdrawing effect on the reaction center, leading to a faster rate in nucleophilic addition reactions compared to the para-isomer.

Applications in Drug Development and Industry

Chlorobenzaldehydes are indispensable precursors in the synthesis of a vast range of commercial products.[3]

-

Pharmaceuticals: They are key building blocks for numerous active pharmaceutical ingredients (APIs).[2] Notably, they are used in the synthesis of kinase inhibitors for cancer therapy, where the substituted benzene ring forms the core scaffold of the drug molecule.[14] The presence and position of the chlorine atom can significantly impact the drug's binding affinity to its target protein, as well as its metabolic stability and overall pharmacokinetic profile.

-

Agrochemicals: These aldehydes serve as intermediates in the production of pesticides and herbicides.[2][3]

-

Dyes and Pigments: The chemical structure of chlorobenzaldehydes is utilized to create a wide variety of colorants with specific and stable hues for the textile and coatings industries.[3]

Caption: General workflow from synthesis to application.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and reaction of chlorobenzaldehydes, adapted from established procedures.

Protocol 1: Synthesis of p-Chlorobenzaldehyde via Oxidation of p-Chlorotoluene[15]

This protocol describes the oxidation of p-chlorotoluene using manganese dioxide.

-

Materials:

-

p-Chlorotoluene

-

70% Sulfuric acid (H₂SO₄)

-

Manganese dioxide (MnO₂)

-

Reaction vessel with stirring and temperature control

-

Steam distillation apparatus

-

-

Procedure:

-

Charge the reaction vessel with p-chlorotoluene.

-

Add 70% sulfuric acid to the vessel.

-

While maintaining the temperature below 70°C, slowly add manganese dioxide to the stirred mixture.

-

After the addition is complete, allow the reaction to proceed for 30 minutes.

-

Isolate the product from the reaction mixture via steam distillation.

-

The crude product can be further purified by vacuum distillation, collecting the fraction at 108-111°C (3.33kPa).[15]

-

Protocol 2: Synthesis of m-Chlorobenzaldehyde via Sandmeyer Reaction[16]

This protocol outlines the synthesis from m-nitrobenzaldehyde.

-

Part A: Reduction to m-Aminobenzaldehyde

-

Prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl).

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add a solution of m-nitrobenzaldehyde in ethanol to the stannous chloride solution.

-

After the addition, stir the mixture for a designated period until the reduction is complete (monitor by TLC).

-

Basify the mixture carefully with a concentrated NaOH solution to precipitate the tin salts and liberate the free amine.

-

Extract the m-aminobenzaldehyde with a suitable organic solvent (e.g., ether).

-

-

Part B: Diazotization and Sandmeyer Reaction

-

Dissolve the m-aminobenzaldehyde in dilute HCl and cool the solution to 0-5°C.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt. Maintain the temperature strictly between 0°C and 5°C.[16]

-

In a separate flask, prepare a hot solution of cuprous chloride (CuCl) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the hot cuprous chloride solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to stand, then steam distill to isolate the m-chlorobenzaldehyde.[16]

-

Extract the aldehyde from the distillate with ether, dry the ether layer with anhydrous calcium chloride, and purify by vacuum distillation (boiling point 84-86°C/8 mm).[16]

-